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Aprobarbital: A Historical and Technical
Overview
An In-depth Guide on the Development and Discovery of a Mid-Twentieth Century Barbiturate

Introduction
Aprobarbital, chemically known as 5-allyl-5-isopropylbarbituric acid, is a barbiturate derivative

first synthesized in the 1920s by Ernst Preiswerk.[1] As a member of the barbiturate class of

drugs, it exhibits sedative, hypnotic, and anticonvulsant properties.[1] Primarily indicated for the

treatment of insomnia, Aprobarbital, also known by trade names such as Alurate, was a

notable therapeutic agent in the mid-20th century, a period marked by the widespread clinical

use of barbiturates as the primary treatment for anxiety and sleep disorders.[1][2] However, like

many barbiturates, its use declined with the advent of newer, safer medications with a wider

therapeutic index, and it is now rarely prescribed.[2] This technical guide provides a

comprehensive overview of the historical development, synthesis, and early pharmacological

evaluation of Aprobarbital, tailored for researchers, scientists, and drug development

professionals.

Discovery and Historical Context
The development of Aprobarbital occurred during a "golden age" of barbiturate synthesis,

which began with the introduction of barbital in 1903.[2][3] In the following decades,
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pharmaceutical companies and chemists synthesized thousands of barbituric acid derivatives,

with about 50 of them seeing clinical use.[2] The primary goal of this extensive research was to

create compounds with varying onsets and durations of action to suit different clinical needs,

from short-acting hypnotics to long-acting anticonvulsants.[2][4]

Ernst Preiswerk's synthesis of Aprobarbital in the 1920s was part of this broader effort to

explore the therapeutic potential of 5,5-disubstituted barbituric acids.[1] The introduction of an

allyl group at the C-5 position was a common strategy in the synthesis of new barbiturates, as it

was believed to influence the hypnotic potency and duration of action.[5]

Synthesis
While the precise, step-by-step historical synthesis protocol used by Ernst Preiswerk is not

readily available in contemporary literature, the general method for synthesizing 5,5-

disubstituted barbituric acids is well-established and would have been the basis for the

production of Aprobarbital. This typically involves a condensation reaction between a

disubstituted malonic ester and urea.

General Synthesis Pathway for 5,5-Disubstituted
Barbituric Acids
The synthesis of a 5,5-disubstituted barbituric acid, such as Aprobarbital, would follow a two-

step process: first, the synthesis of the appropriately substituted malonic ester, and second, the

condensation of this ester with urea.

Step 1: Synthesis of Diethyl Allylisopropylmalonate

The initial step involves the sequential alkylation of diethyl malonate. First, diethyl malonate is

reacted with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base, such as

sodium ethoxide, to yield diethyl isopropylmalonate. This intermediate is then subsequently

alkylated with an allyl halide (e.g., allyl bromide) under similar basic conditions to produce

diethyl allylisopropylmalonate.

Step 2: Condensation with Urea

The resulting diethyl allylisopropylmalonate is then condensed with urea in the presence of a

strong base, typically sodium ethoxide. This reaction forms the pyrimidine ring structure
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characteristic of barbiturates, yielding 5-allyl-5-isopropylbarbituric acid (Aprobarbital).

Below is a DOT script representation of the general synthesis workflow.

Step 1: Synthesis of Diethyl Allylisopropylmalonate

Step 2: Condensation
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General Synthesis Workflow for Aprobarbital.
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Early Pharmacological Evaluation
In the 1920s and 1930s, the pharmacological evaluation of new drug candidates relied heavily

on animal models to assess their therapeutic effects and toxicity. The primary properties

investigated for a new barbiturate like Aprobarbital would have been its hypnotic, sedative,

and anticonvulsant activities.

Experimental Protocols for Pharmacological
Assessment
While specific protocols for Aprobarbital are not detailed in readily available historical records,

the methodologies of the era for evaluating barbiturates were generally consistent.

Hypnotic and Sedative Effects: The hypnotic and sedative properties were typically assessed

in various animal species, including mice, rats, rabbits, and dogs. A common method

involved administering the test compound and observing the animals for signs of sedation,

loss of righting reflex (a measure of hypnotic effect), and duration of sleep. The dose

required to induce sleep in a certain percentage of animals (e.g., the hypnotic dose 50 or

HD50) would be determined.

Anticonvulsant Activity: The anticonvulsant properties were often evaluated using chemically

or electrically induced seizure models. For instance, the ability of the drug to protect against

seizures induced by convulsant agents like pentylenetetrazol (Metrazol) or strychnine would

be assessed. Another common model was the maximal electroshock seizure (MES) test,

where an electrical stimulus was applied to induce seizures. The dose of the drug that

protected a certain percentage of animals from seizures (e.g., the protective dose 50 or

PD50) would be calculated.

Mechanism of Action: Early Theories
The precise molecular mechanism of action of barbiturates was not understood in the 1920s.

The prevailing theory at the time was that these compounds acted as general central nervous

system (CNS) depressants. It was observed that they could suppress neuronal activity, leading

to sedation, sleep, and, at higher doses, anesthesia and respiratory depression.
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It wasn't until much later that the specific interaction of barbiturates with the γ-aminobutyric acid

(GABA) system was elucidated. We now know that barbiturates enhance the action of GABA at

the GABA-A receptor, a ligand-gated ion channel.[4][6] By binding to a distinct allosteric site on

the receptor, barbiturates increase the duration of chloride channel opening induced by GABA,

leading to hyperpolarization of the neuronal membrane and an inhibitory effect on

neurotransmission.[4][6] At higher concentrations, barbiturates can also directly activate the

GABA-A receptor.[6]

The following diagram illustrates the modern understanding of the GABA-A receptor signaling

pathway and the site of action of barbiturates.
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GABA-A Receptor Signaling Pathway and Barbiturate Action.
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Quantitative Data from Early Clinical Use
Detailed quantitative data from the initial clinical trials of Aprobarbital in the 1920s and 1930s

are scarce in modern databases. However, general information regarding the therapeutic use

and side effect profile of intermediate-acting barbiturates from that era can provide context.

Parameter Description

Therapeutic Indication Insomnia[1]

Typical Adult Dose

While specific historical dosage is unavailable,

the therapeutic dose for intermediate-acting

barbiturates for hypnosis was generally in the

range of 100-200 mg.

Onset of Action

As an intermediate-acting barbiturate, the onset

of hypnotic effects would typically be within 30-

60 minutes.

Duration of Action
The duration of action for intermediate-acting

barbiturates is generally 6-8 hours.

Side Effects

Common side effects of barbiturates include

drowsiness, lethargy, headache, and skin rash.

More severe, dose-dependent side effects

include respiratory depression, confusion, and

ataxia. Long-term use is associated with a high

risk of tolerance, physical dependence, and a

severe withdrawal syndrome upon

discontinuation.

Conclusion
Aprobarbital represents a significant chapter in the history of pharmacotherapy for sleep

disorders. Its development in the 1920s reflects the intensive efforts of that era to synthesize

and characterize novel barbiturate compounds with specific therapeutic profiles. While its

clinical use has been largely superseded by safer alternatives, the study of Aprobarbital and

other historical barbiturates provides valuable insights into the evolution of drug discovery and

the scientific understanding of sleep and central nervous system pharmacology. For
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researchers and professionals in drug development, the story of Aprobarbital underscores the

ongoing quest for therapeutics with improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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